molecular formula C10H12BrNO2 B13656125 Ethyl 3-amino-5-bromo-2-methylbenzoate

Ethyl 3-amino-5-bromo-2-methylbenzoate

Cat. No.: B13656125
M. Wt: 258.11 g/mol
InChI Key: RIIWSJFUZWWAFZ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters, the chemical class to which Ethyl 3-amino-5-bromo-2-methylbenzoate belongs, are fundamental building blocks in organic chemistry. chemicalbook.com Benzoate esters are derivatives of benzoic acid and are characterized by their aromatic nature and the reactivity of the ester functional group. wikipedia.org This class of compounds is pivotal for several reasons:

Synthetic Versatility : The ester group can undergo various transformations, such as hydrolysis to form carboxylic acids, reduction to yield alcohols, or reaction with amines to produce amides. libretexts.org

Reactivity Modulation : Substituents on the benzene (B151609) ring significantly influence the molecule's electronic properties and, consequently, its reactivity. wikipedia.org Electron-withdrawing groups, like bromine, can make the ester carbonyl carbon more susceptible to nucleophilic attack, while electron-donating groups, like the amino group, can influence reactions on the aromatic ring itself.

Applications : These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.com For instance, aminobenzoic acid derivatives have been extensively studied for a wide range of biological activities. researchgate.netresearchgate.net

The study of how different substituents affect reaction rates and equilibria is a classic area of physical organic chemistry, often described by the Hammett equation, which provides a quantitative framework for understanding these electronic effects. wikipedia.org

Rationale for Dedicated Academic Investigation of this compound Structure and Reactivity

The specific structure of this compound provides a clear rationale for its dedicated academic investigation. The molecule is a "multifunctional" or "highly decorated" scaffold, meaning it possesses several distinct reactive sites that can be addressed selectively in chemical synthesis.

Key Structural Features and Research Implications:

Amino Group (-NH₂) : This primary amine is a versatile functional group. It can be a nucleophile, a base, or a directing group for further electrophilic aromatic substitution. Crucially, it can be converted into a diazonium salt, which is a gateway to a vast array of other functional groups through Sandmeyer-type reactions.

Bromo Group (-Br) : The bromine atom is a key handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at this position. This makes the compound a valuable building block for constructing more complex molecular architectures.

Ethyl Ester (-COOEt) : The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, other esters, or participate in decarboxylation reactions. It can also be reduced to a primary alcohol. libretexts.org

Steric and Electronic Environment : The relative positions of the methyl, amino, and bromo groups create a unique steric and electronic environment around the benzene ring. This specific arrangement influences the regioselectivity of subsequent reactions, a topic of significant interest in synthetic methodology development. For example, a related compound, ethyl 2-amino-5-bromo-3-methylbenzoate, is used as a reactant in the synthesis of more complex molecules, highlighting the utility of this substitution pattern. google.com

The combination of these features in a single, relatively simple molecule makes this compound an excellent model system for studying the interplay of functional groups and for use as a versatile starting material in the synthesis of novel compounds.

Overview of Current Research Landscape for Aminobenzoate and Halobenzoate Derivatives

The research landscape for both aminobenzoate and halobenzoate derivatives is active and expansive, driven largely by their utility in medicinal chemistry and materials science.

Aminobenzoate Derivatives: Research into aminobenzoate derivatives is rich and varied. These compounds are recognized as important "pharmacophores," or structural units responsible for a molecule's biological activity. nih.gov Studies have shown that derivatives of aminobenzoic acids possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.net For example, simple modifications to 4-aminobenzoic acid (PABA) have been shown to produce compounds with potent antimicrobial and cytotoxic activities against cancer cell lines. nih.govmdpi.com The amino group is often used as a synthetic handle to link the benzoate scaffold to other bioactive molecules, creating hybrid compounds with potentially enhanced or novel therapeutic effects. mdpi.comnih.gov

Halobenzoate Derivatives: Halogenated benzoates are cornerstones of modern synthetic chemistry, primarily due to their participation in transition-metal-catalyzed cross-coupling reactions. The presence of a halogen, such as bromine, provides a reliable site for reactions that form new bonds with high precision. Research in this area focuses on developing new catalysts and reaction conditions to improve the efficiency and scope of these transformations. The position of the halogen on the ring can influence hydrolytic stability and reactivity. nih.gov These derivatives are frequently used in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for organic electronics. For instance, methyl 2-amino-5-bromobenzoate is a known precursor for synthesizing various heterocyclic compounds. sigmaaldrich.com

The convergence of these two fields of research in a single molecule like this compound underscores its potential as a valuable intermediate, combining the biological relevance of the aminobenzoate core with the synthetic flexibility offered by the halobenzoate functionality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-2-methylbenzoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3,12H2,1-2H3

InChI Key

RIIWSJFUZWWAFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)N)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Amino 5 Bromo 2 Methylbenzoate

Historical and Classical Approaches to Substituted Benzoate (B1203000) Ester Synthesis

Classical syntheses rely on fundamental reactions in organic chemistry. The construction of the target molecule typically involves a multi-step sequence starting from a simpler, commercially available precursor.

The formation of the ethyl ester group is a primary step in many potential synthetic routes. Conventional esterification, particularly the Fischer-Speier esterification, is a robust and widely used method. This acid-catalyzed reaction involves heating the parent carboxylic acid (in this case, a substituted 2-methylbenzoic acid) with an excess of ethanol (B145695). researchgate.net Common catalysts include strong mineral acids, with reaction conditions optimized to drive the equilibrium toward the ester product. researchgate.net

The efficiency of esterification can be influenced by the nature of the substituents on the benzoic acid. Both electron-donating and electron-withdrawing groups can undergo esterification, often with high yields. ijstr.orgepa.gov Alternative methods utilize solid acid catalysts, such as modified Montmorillonite K10 clay, which can facilitate the reaction under solvent-free conditions. ijstr.orgepa.gov

Table 1: Comparison of Conventional Esterification Catalysts

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess alcohol Inexpensive, effective Harsh conditions, difficult workup
Hydrochloric Acid (HCl) Gaseous HCl in alcohol Clean reaction Difficult to handle gas
p-Toluenesulfonic acid Reflux in alcohol with water removal Solid, easier to handle than H₂SO₄ Can be less reactive

| Solid Acid Catalysts | Solvent-free, reflux | Reusable, environmentally benign | May require higher temperatures |

This table presents a summary of common catalysts used in conventional esterification reactions.

The introduction of the amino group onto the aromatic ring classically involves the reduction of a nitro group precursor. This two-step approach (nitration followed by reduction) is a cornerstone of aromatic amine synthesis. A plausible classical route to an aminobenzoate would start with the nitration of a suitable benzoate precursor, followed by reduction.

Common reducing agents for converting an aromatic nitro group to a primary amine include metals in acidic media (e.g., tin, iron, or zinc with HCl) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemicalbook.com For instance, a procedure for a related compound, methyl 3-amino-5-bromo-2-hydroxybenzoate, involves the reduction of the corresponding nitro derivative using activated iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com

Reductive amination, in its more direct sense, typically refers to the conversion of a carbonyl group (ketone or aldehyde) to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This method is one of the most frequently used for producing secondary and tertiary amines. thieme-connect.com While not directly applicable for creating a primary aromatic amine from a non-carbonyl precursor, the underlying principle of C-N bond formation via reduction is a shared theme. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity. masterorganicchemistry.comorganic-chemistry.org

The halogenation of the benzene (B151609) ring is achieved through electrophilic aromatic substitution (EAS). The bromination of a methyl benzoate derivative involves reacting the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). brainly.comwordpress.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (a bromonium ion or its equivalent) that attacks the electron-rich aromatic ring. brainly.com

Advanced and Modern Synthetic Routes to Ethyl 3-amino-5-bromo-2-methylbenzoate and its Precursors

Modern synthetic chemistry offers powerful tools for C-N bond formation, often providing milder conditions and broader functional group tolerance compared to classical methods.

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds. These methods are central to the contemporary synthesis of complex aromatic molecules.

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org First reported in the 1980s and extensively developed by Stephen Buchwald and John Hartwig in the 1990s, this reaction has become indispensable for the synthesis of aryl amines. wikipedia.org It offers a significant advantage over older methods by allowing for the facile synthesis of aryl amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a modern approach could involve starting with a dibrominated precursor, such as Ethyl 3,5-dibromo-2-methylbenzoate. A selective Buchwald-Hartwig amination could then be used to introduce the amino group at the 3-position. This reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the reaction's success, with several "generations" of increasingly effective and sterically hindered phosphine ligands developed over the years. wikipedia.org

Table 2: Key Components of the Buchwald-Hartwig Amination Reaction

Component Function Examples
Palladium Precatalyst Source of active Pd(0) catalyst Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligand Stabilizes Pd, facilitates catalytic cycle XPhos, SPhos, RuPhos, BINAP
Base Deprotonates the amine, activates catalyst NaOtBu, K₃PO₄, Cs₂CO₃
Amine Source Nucleophile for C-N bond formation Primary/secondary amines, ammonia (B1221849) equivalents

| Solvent | Reaction medium | Toluene, Dioxane, THF |

This table outlines the essential components and their roles in a typical Palladium-catalyzed C-N cross-coupling reaction. nih.govacs.orgmit.edu

The reaction's utility is vast, accommodating a wide range of aryl halides and amines, including ammonia equivalents, which are necessary for the synthesis of primary aryl amines. organic-chemistry.org The development of specialized ligands and precatalysts continues to expand the scope and practicality of this powerful transformation in both academic and industrial settings. acs.org

Transition-Metal Catalyzed Coupling Reactions in Benzoate Synthesis

Suzuki-Miyaura and Other Aryl Cross-Couplings for Aromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. snnu.edu.cnresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. snnu.edu.cnnih.gov For the synthesis of precursors to this compound, this methodology can be envisioned to introduce the methyl group or the main aromatic scaffold.

While direct synthesis of the target molecule via Suzuki-Miyaura coupling is not explicitly detailed in readily available literature, the principles of the reaction are widely applicable to the synthesis of substituted aryl compounds. nih.gov For instance, a suitably substituted brominated or boronylated benzoate precursor could be coupled with a corresponding partner to construct the carbon skeleton. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex aromatic systems. nih.gov

Table 1: Illustrative Suzuki-Miyaura Reaction Parameters

ComponentExampleRole
CatalystPd(PPh₃)₄, Pd₂(dba)₃Facilitates the catalytic cycle
LigandSPhos, BINAPStabilizes the palladium center and influences reactivity
BaseK₂CO₃, K₃PO₄Activates the organoboron species
SolventToluene, Dioxane/WaterProvides the reaction medium

It's important to note that the efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent system. researchgate.net

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the context of synthesizing this compound, this method could be employed to introduce the amino group onto a pre-functionalized bromo-methyl-benzoate scaffold.

The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has significantly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgresearchgate.net For example, a precursor such as ethyl 3,5-dibromo-2-methylbenzoate could potentially be selectively aminated at the 3-position using an appropriate ammonia equivalent or a protected amine under optimized Buchwald-Hartwig conditions. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentExample ReagentsFunction
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Phosphine LigandBINAP, XPhos, SPhosModulates catalyst activity and stability
BaseNaOtBu, K₃PO₄Promotes amine deprotonation
Amine SourcePrimary/secondary amines, ammonia equivalentsProvides the nitrogen nucleophile

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with different ligands being optimal for different substrate combinations.

Directed Ortho-Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. oup.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent.

For a molecule like this compound, the ester group could potentially act as a DMG. However, the presence of other substituents and the inherent reactivity of the ester carbonyl group towards nucleophilic attack by the organolithium reagent can complicate this approach. oup.com Research has shown that the choice of the organolithium base and reaction conditions is critical to favor deprotonation over nucleophilic addition. acs.orgacs.org For instance, the use of lithium amides like LDA can sometimes be effective for the ortho-lithiation of benzoate esters. acs.org A plausible, though challenging, synthetic sequence could involve the ortho-lithiation of a 3-amino-5-bromobenzoate precursor, followed by quenching with an electrophile to introduce the methyl group.

Multi-Component Reaction (MCR) Strategies for Benzoate Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govrsc.org

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct highly substituted benzoate derivatives. beilstein-journals.orgresearchgate.net For example, reactions like the Ugi or Passerini reactions can be used to create complex amide structures which could potentially be further transformed into the target benzoate. nih.gov The development of novel MCRs is an active area of research, and it is conceivable that a convergent MCR could be designed to assemble the core of this compound or a close precursor in a single step. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com This is a critical consideration in modern synthetic chemistry. rsc.orginnovations-report.com

Exploration of Environmentally Benign Solvents and Reagents

A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. dntb.gov.ua Traditional organic solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) are often used in reactions such as amide couplings and cross-coupling reactions, but they pose environmental and health risks. rsc.org Research has focused on identifying greener alternatives for these transformations. rsc.orgstrath.ac.uk

For reactions like the Buchwald-Hartwig amination, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more sustainable alternatives to traditional solvents. nsf.gov Similarly, in other coupling reactions, the use of solvents like glycerol (B35011) has been explored. dntb.gov.ua The selection of greener reagents is also crucial. For example, replacing hazardous reagents with safer alternatives, such as using calcium nitrate (B79036) instead of a mixture of sulfuric and nitric acids for nitration, can significantly improve the environmental profile of a synthesis. wjpmr.com The application of these principles to the synthesis of this compound would involve a careful selection of solvents and reagents to minimize waste and environmental impact. rsc.orgmdpi.com

Atom Economy and Efficiency Considerations in Synthetic Design

Atom economy is a crucial principle of green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing this compound, each step of a potential synthetic route must be analyzed for its atom economy.

For instance, a classical approach to introducing the amino group is through the nitration of the aromatic ring followed by reduction.

Table 1: Atom Economy of a Typical Nitration-Reduction Sequence

StepReactionReagentsByproductsAtom Economy (%)
Nitration Ar-H → Ar-NO₂HNO₃, H₂SO₄H₂OLow
Reduction Ar-NO₂ → Ar-NH₂Sn, HCl or H₂/PdSnCl₂, H₂OModerate

Note: The atom economy is calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100. The values are illustrative for the general transformations.

Bromination reactions can also vary in their atom economy. The use of molecular bromine (Br₂) can be efficient, but the reaction often requires a catalyst and can produce hydrogen bromide (HBr) as a byproduct. Alternative brominating agents like N-bromosuccinimide (NBS) are often used for better selectivity, but this introduces a succinimide (B58015) byproduct, lowering the atom economy.

Esterification of the carboxylic acid is typically an equilibrium-controlled process. Fischer-Speier esterification, using an excess of ethanol in the presence of an acid catalyst, is a common method. While the reagents themselves are incorporated into the product, the need to remove water to drive the equilibrium to completion can add to the process inefficiency.

Modern synthetic methods aim to improve atom economy. For example, catalytic C-H activation for direct amination or halogenation could, in principle, offer more atom-economical routes by avoiding the need for pre-functionalized starting materials. nih.gov

Potential Biocatalytic Routes for Aminobenzoic Acid Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the synthesis of aminobenzoic acid precursors, several biocatalytic approaches are being explored. Enzymes such as ammonia lyases, aminotransferases, and engineered enzymes from the reductive aminase family are of particular interest.

One promising avenue is the use of engineered amine dehydrogenases for the reductive amination of keto acids. researchgate.net This approach could be applied to a suitably functionalized keto-acid precursor of 3-amino-5-bromo-2-methylbenzoic acid. These enzymatic reactions often exhibit high enantioselectivity and operate under mild conditions, reducing the environmental impact. researchgate.net

Table 2: Comparison of Chemical and Biocatalytic Amination

FeatureChemical Reductive AminationBiocatalytic Reductive Amination
Reagents Often uses metal hydrides (e.g., NaBH₃CN)Uses ammonia or an amine donor, and a cofactor (e.g., NADH/NADPH)
Selectivity Can have issues with over-alkylation and chemoselectivityHigh chemo-, regio-, and stereoselectivity
Conditions Often requires harsh conditions (e.g., anhydrous solvents, inert atmosphere)Mild aqueous conditions (neutral pH, room temperature)
Atom Economy Can be moderate to low due to stoichiometric reagents and byproductsPotentially high, especially with in-situ cofactor regeneration nih.govrsc.org

Biocatalytic reductive amination has been successfully employed for the synthesis of various chiral amines and amino acids. nih.govrsc.org The development of robust and stable enzymes through protein engineering is expanding the scope of these biocatalytic methods to include a wider range of substrates, including functionalized aromatic compounds. While a specific biocatalyst for the direct synthesis of 3-amino-5-bromo-2-methylbenzoic acid or its precursors may not be readily available, the principles of biocatalytic reductive amination could be applied in a research context to develop such a process.

Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis

The synthesis of a polysubstituted aromatic compound like this compound is a significant challenge in regioselectivity. The directing effects of the substituents on the benzene ring must be carefully managed to ensure the correct placement of the incoming groups.

Let's consider a plausible synthetic route starting from 2-methylbenzoic acid:

Nitration: The methyl and carboxyl groups are both ortho-, para-directing. However, the carboxyl group is deactivating, while the methyl group is activating. Nitration of 2-methylbenzoic acid would likely lead to a mixture of isomers, with the nitro group being introduced at positions 3 and 5. Separation of these isomers would be necessary. To achieve the desired 3-amino (from 3-nitro) substitution, careful control of reaction conditions would be crucial.

Bromination: The directing effects of the substituents become even more complex after nitration. If we consider the bromination of 3-nitro-2-methylbenzoic acid, the nitro group is a meta-director, while the methyl and carboxyl groups are ortho-, para-directors. The position of bromination will be influenced by the combined electronic and steric effects of these groups. Achieving selective bromination at the 5-position would be a key challenge. A patent for the synthesis of a constitutional isomer, ethyl 2-amino-5-bromo-3-methylbenzoate, describes a method for the bromination of 2-amino-3-methylbenzoate using a mixture of hydrogen bromide and hydrogen peroxide, which suggests that direct bromination of an aminobenzoate can be achieved with regioselectivity.

Reduction and Esterification: The reduction of the nitro group to an amine and the subsequent esterification of the carboxylic acid are generally less complex in terms of regioselectivity. However, chemoselectivity can be a concern, as the reducing agent should not affect other functional groups in the molecule.

A copper-catalyzed cross-coupling reaction for the amination of 2-bromobenzoic acids has been shown to be highly regioselective. nih.gov This suggests that an alternative strategy could involve the synthesis of a dibromo-methylbenzoic acid intermediate, followed by selective amination.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if any of the synthetic intermediates were chiral, or if the compound were to be used in the synthesis of a chiral molecule, the control of stereochemistry would become important.

Chemical Reactivity and Transformation Studies of Ethyl 3 Amino 5 Bromo 2 Methylbenzoate

Reactions Involving the Aromatic Amino Group

The aromatic amino group in ethyl 3-amino-5-bromo-2-methylbenzoate is a primary site for a range of chemical transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the amino group allows for its ready reaction with acylating, sulfonylating, and alkylating agents to form the corresponding amides, sulfonamides, and alkylated amines.

Acylation: Acylation of the amino group is a common transformation that can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is useful for the protection of the amino group or for the introduction of specific acyl moieties into the molecule.

Sulfonylation: The amino group can be readily sulfonylated. For instance, the related compound methyl 2-amino-5-bromobenzoate has been shown to react with methanesulfonyl chloride in dichloromethane (B109758) to yield the corresponding sulfonamide. nih.gov A similar reaction with this compound would be expected to proceed under similar conditions.

Table 1: Representative Sulfonylation of a Structurally Similar Aminobenzoate

ReactantReagentSolventTemperatureProduct
Methyl 2-amino-5-bromobenzoateMethanesulfonyl chlorideDichloromethane333-343 KMethyl 5-bromo-2-[(methylsulfonyl)amino]benzoate

Alkylation: The amino group can also undergo alkylation. For example, the sulfonamide derived from methyl 2-amino-5-bromobenzoate has been shown to be alkylated using sodium hydride as a base in dimethylformamide. nih.gov This suggests that the amino group of this compound could be similarly alkylated, likely after protection or activation.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. organic-chemistry.orgnih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of substituents, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, typically using a copper(I) salt as a catalyst. nih.gov This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring that might not be accessible through direct substitution methods. For example, treatment of the diazonium salt with copper(I) bromide would be expected to replace the amino group with another bromine atom. A patent describes a similar diazotization of a related aminobenzoate derivative in a hydrochloric acid solution with sodium nitrite, followed by reaction with copper powder, which is indicative of a Sandmeyer-type transformation. google.com

Imine and Schiff Base Formation

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. amazonaws.comijmcmed.orgresearchgate.netresearchgate.netmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and for synthesizing a wide variety of heterocyclic compounds and coordination complexes. The reaction of this compound with a substituted benzaldehyde, for instance, would yield the corresponding N-benzylidene derivative. Studies on similar aminobenzoates have shown that this reaction can be efficiently catalyzed by acids like methanesulfonic acid in solvents such as ethanol (B145695). amazonaws.com

Table 2: General Conditions for Schiff Base Formation with Aminobenzoates

Amine ReactantCarbonyl ReactantCatalystSolventProduct Type
Ethyl 2-aminobenzoateSubstituted aromatic aldehydesMethanesulfonic acidEthanolSchiff Base

Condensation Reactions

Beyond simple imine formation, the amino group can participate in more complex condensation reactions, often leading to the formation of heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic structures. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the condensing partner.

Transformations of the Aromatic Bromo Substituent

The bromo substituent on the aromatic ring of this compound is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in organic synthesis. The bromo substituent of this compound makes it an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netmdpi.combeilstein-journals.org This reaction is highly versatile and tolerant of a wide range of functional groups. The reaction of this compound with an arylboronic acid, for example, would be expected to yield the corresponding arylated product.

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. arkat-usa.orgnih.govresearchgate.net This reaction provides a direct method for the arylation of alkenes. The coupling of this compound with an alkene like styrene would be expected to yield a stilbene derivative.

Sonogashira Coupling: The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netscielo.org.mx This reaction is a reliable method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne such as phenylacetylene would be expected to produce the corresponding phenylethynyl derivative.

Table 3: Representative Copper-Mediated Cyanation of a Structurally Similar Bromobenzoate

ReactantReagentSolventTemperatureProductYield
Ethyl 2-amino-5-bromo-3-methylbenzoateCopper cyanideN,N-dimethylacetamide160 °CEthyl 2-amino-5-cyano-3-methylbenzoate80.2%

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgchemistrysteps.com For this to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In the case of this compound, the ester group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group. Therefore, forcing conditions or the use of a very strong nucleophile might be necessary for a successful substitution at the bromine-bearing carbon.

The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on Reaction Rate
Electron-withdrawing groupsIncrease rate (especially ortho/para to leaving group)
Nucleophile strengthStronger nucleophiles react faster
Leaving groupMore electronegative halogens can increase the rate of the addition step
SolventPolar aprotic solvents are often used

This table outlines the general principles governing nucleophilic aromatic substitution, which would apply to this compound.

Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Grignard Reagents)

The bromine atom of this compound can undergo metal-halogen exchange with strong organometallic bases, such as organolithium reagents, or react with magnesium metal to form a Grignard reagent. However, the presence of the acidic N-H proton of the amino group and the electrophilic ester carbonyl group can complicate these reactions. The amino group would be deprotonated by the organometallic reagent, and the Grignard reagent, if formed, could potentially react with the ester group of another molecule.

To circumvent these issues, protection of the amino group would likely be necessary before attempting to form an organometallic reagent. For instance, N,N-dialkylated analogues of bromoanilines have been successfully converted into Grignard reagents. rsc.orgresearchgate.net

Considerations for Grignard Reagent Formation

ChallengePotential Solution
Acidic N-H protonProtection of the amino group (e.g., as a silyl amine or a carbamate)
Electrophilic ester groupUse of low temperatures to minimize side reactions; intramolecular reactions
Reaction with magnesiumUse of activated magnesium (e.g., Rieke magnesium) or an entrainment agent

This table highlights the challenges and potential solutions for the formation of organometallic reagents from this compound.

Modifications of the Ethyl Ester Moiety

The ethyl ester group in this compound can be modified through several standard organic transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. iitd.ac.innih.gov Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. arkat-usa.org The presence of the ortho-methyl group may introduce some steric hindrance, potentially requiring more forcing conditions for complete hydrolysis. arkat-usa.org

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comgoogle.com This is an equilibrium process, and the use of a large excess of the new alcohol is typically required to drive the reaction to completion.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). pearson.commasterorganicchemistry.comdoubtnut.com Weaker reducing agents like sodium borohydride are generally not effective for the reduction of esters. masterorganicchemistry.com The amino group may need to be protected prior to reduction with LiAlH₄ to avoid side reactions.

Summary of Ethyl Ester Modifications

ReactionReagentsProduct
Hydrolysis (Acidic)H₃O⁺, heat3-amino-5-bromo-2-methylbenzoic acid
Hydrolysis (Basic)NaOH or KOH, H₂O, heatSodium or potassium 3-amino-5-bromo-2-methylbenzoate
TransesterificationR'OH, H⁺ or R'O⁻Alkyl 3-amino-5-bromo-2-methylbenzoate
Reduction1. LiAlH₄, THF; 2. H₃O⁺(3-amino-5-bromo-2-methylphenyl)methanol

This table summarizes the primary transformations of the ethyl ester group in the title compound.

Hydrolysis to Carboxylic Acid

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-bromo-2-methylbenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to form the carboxylic acid. This reaction is reversible and requires an excess of water to be driven to completion.

Base-Promoted Hydrolysis (Saponification) : This irreversible reaction involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH) on the carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.

ReactionConditionsProduct
Acid-Catalyzed HydrolysisAqueous strong acid (e.g., H₂SO₄), heat3-amino-5-bromo-2-methylbenzoic acid
Base-Promoted Hydrolysis1. Aqueous base (e.g., NaOH), heat 2. Acid workup (e.g., HCl)3-amino-5-bromo-2-methylbenzoic acid
Table 1. Typical conditions for the hydrolysis of this compound.

Transesterification Reactions

Transesterification is a process that converts one ester into another by reaction with an alcohol. For this compound, this involves reacting it with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst. The reaction equilibrium can be shifted toward the desired product by using the alcohol reactant as the solvent. For instance, reacting the ethyl ester with an excess of methanol under acidic conditions will produce Mthis compound and ethanol.

Reactant AlcoholCatalystProduct Ester
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOiPr)Isopropyl 3-amino-5-bromo-2-methylbenzoate
Table 2. Examples of transesterification reactions.

Reduction to Alcohol Functionality

The ester group can be reduced to a primary alcohol, (3-amino-5-bromo-2-methylphenyl)methanol. This transformation requires a strong reducing agent, as weaker agents are generally ineffective.

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent capable of converting esters to primary alcohols. The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an ethoxide ion to form an intermediate aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to the primary alcohol. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters to alcohols.

ReagentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether (e.g., THF, Diethyl ether)(3-amino-5-bromo-2-methylphenyl)methanol
Table 3. Conditions for the reduction of this compound.

Amidation and Hydrazide Formation

The ester can be converted to an amide or a hydrazide through reaction with an amine or hydrazine, respectively.

Amidation (Aminolysis) : This reaction involves heating the ester with ammonia (B1221849) or a primary/secondary amine to produce an amide. The reaction is typically slower than base-promoted hydrolysis and may require high temperatures. The product would be 3-amino-5-bromo-2-methylbenzamide if ammonia is used.

Hydrazide Formation (Hydrazinolysis) : The reaction of this compound with hydrazine (N₂H₄), often in an alcohol solvent like ethanol, yields the corresponding acid hydrazide, 3-amino-5-bromo-2-methylbenzohydrazide. thepharmajournal.com This reaction typically involves refluxing the ester with hydrazine hydrate. thepharmajournal.com

ReagentReaction TypeProduct
Ammonia (NH₃)Aminolysis3-amino-5-bromo-2-methylbenzamide
Hydrazine Hydrate (N₂H₄·H₂O)Hydrazinolysis3-amino-5-bromo-2-methylbenzohydrazide
Table 4. Amidation and hydrazide formation reactions.

Deoxygenative Coupling Reactions of Benzoate (B1203000) Esters

A more advanced transformation for aromatic esters involves transition-metal-catalyzed deoxygenative coupling. chemmethod.comchemmethod.comresearchgate.net These reactions are challenging due to the inertness of the C(acyl)–O bond but offer novel pathways for forming new bonds. chemmethod.comchemmethod.com In such a process, a transition metal catalyst (e.g., based on palladium or nickel) facilitates the cleavage of the C(acyl)–O bond. chemmethod.comchemmethod.comresearchgate.net The ester can then act as an aryl electrophile in cross-coupling reactions. chemmethod.comresearchgate.net In a deoxygenative coupling, an oxidative addition complex with the metal engages with a nucleophile, forming an acyl intermediate that undergoes reductive elimination in the presence of a reducing agent. chemmethod.comchemmethod.comresearchgate.net This pathway represents a potential, though complex, method to use the benzoate moiety as a building block in constructing more elaborate molecular architectures.

Reactivity of the Aromatic Methyl Group

The methyl group attached to the benzene (B151609) ring is not merely a passive substituent; its benzylic position is susceptible to various functionalization reactions. The electron-donating nature of the methyl group also activates the aromatic ring toward electrophilic substitution, although this aspect is not the focus here.

Benzylic Functionalization (e.g., Halogenation, Oxidation)

The hydrogen atoms on the carbon adjacent to the aromatic ring (the benzylic carbon) are particularly reactive and can be replaced or oxidized under specific conditions.

Benzylic Halogenation : Free-radical halogenation can selectively occur at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light can introduce a bromine atom to the methyl group, yielding Ethyl 3-amino-5-bromo-2-(bromomethyl)benzoate. This benzylic halide is a highly versatile synthetic intermediate.

Benzylic Oxidation : The methyl group can be oxidized to various higher oxidation states depending on the reagent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group all the way to a carboxylic acid, which in this case would form a dicarboxylic acid derivative. However, more controlled oxidation methods can potentially yield the corresponding aldehyde or benzylic alcohol. For instance, various metal-catalyzed aerobic oxidation protocols have been developed for the selective oxidation of benzylic substrates.

ReactionReagentsProduct
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Ethyl 3-amino-5-bromo-2-(bromomethyl)benzoate
Benzylic Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄), heat3-amino-5-bromo-2-(ethoxycarbonyl)benzoic acid
Table 5. Examples of benzylic functionalization reactions.

Therefore, it is not possible to provide an article that adheres to the user's specific outline and content requirements, as the necessary scientific data and analyses for section "3.5. Comprehensive Mechanistic Investigations of Key Transformations" are not available in the public domain. Further research into the reactivity and mechanistic pathways of this compound would be required to generate the detailed and scientifically accurate content requested.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Amino 5 Bromo 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in Ethyl 3-amino-5-bromo-2-methylbenzoate. The substitution pattern on the benzene (B151609) ring—an amino group, a bromine atom, a methyl group, and an ethyl benzoate (B1203000) group—creates a unique electronic environment for each nucleus, leading to a distinct NMR fingerprint.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts (δ) in a non-polar solvent like CDCl₃ can be estimated by considering the electronic effects (mesomeric and inductive) of the substituents.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-C=O-~167.0
C1-OCH₂CH₃4.35 (q, J ≈ 7.1 Hz)~61.0
C1-OCH₂CH₃1.38 (t, J ≈ 7.1 Hz)~14.2
C2-CH₃~2.40 (s)~17.0
C3-NH₂~4.0 (br s)-
C4-H~7.20 (d, J ≈ 2.5 Hz)~120.0
C6-H~7.50 (d, J ≈ 2.5 Hz)~135.0
C1-~130.0
C2-~125.0
C3-~145.0
C4-~120.0
C5-~115.0
C6-~135.0

Note: These are estimated values and can vary based on solvent and experimental conditions.

To move beyond simple chemical shift prediction and definitively assign each signal, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. A key correlation would be observed between the ethyl group's methylene (B1212753) (OCH₂) and methyl (CH₃) protons. Crucially, a weak four-bond coupling (⁴J) might be detectable between the aromatic protons H4 and H6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the aromatic C4-H and C6-H, as well as the carbons of the ethyl and methyl groups, based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. nih.gov Key expected correlations for this compound are outlined in the table below.

Proton (¹H) Expected HMBC Correlations (to ¹³C) Significance of Correlation
OCH₂C=O, OCH₂CH₃, C1Confirms the ethyl ester group and its attachment to C1.
OCH₂CH₃OCH₂, C1Confirms the ethyl group structure.
C2-CH₃C1, C2, C3Positions the methyl group at C2, adjacent to the ester and amino groups.
H4C2, C3, C5, C6Places H4 adjacent to the amino group (C3) and bromine (C5).
H6C1, C2, C4, C5Places H6 adjacent to the ester group (C1) and bromine (C5).
NH₂C2, C3, C4Confirms the position of the amino group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of nuclei. For this molecule, NOESY would be particularly useful to probe the preferred orientation of the ethyl ester group relative to the C2-methyl group. A cross-peak between the OCH₂ protons and the C2-CH₃ protons would indicate a spatial closeness, providing insight into the molecule's conformational preferences.

The rotation around the C1-C(O) bond of the ethyl benzoate group and the C2-C(aromatic) bond could be subject to rotational barriers, potentially leading to distinct conformers. colostate.edunih.gov While likely fast at room temperature, variable temperature (VT) NMR studies could reveal dynamic processes. If the rotational barrier were significant enough, cooling the sample could lead to the broadening and eventual splitting of signals (e.g., for the C2-methyl or the ethyl group protons) as the interchange between conformers slows on the NMR timescale. lumenlearning.comchemistrysteps.com However, for a molecule of this type, significant rotational hindrance is not strongly anticipated at typical measurement temperatures.

Long-Range Coupling Constants: The magnitude of long-range J-coupling constants (ⁿJ, where n > 1) provides valuable structural information. nih.gov The three-bond coupling (³J) between the aromatic protons (H4 and H6) is expected to be small (typically 2-3 Hz), characteristic of a meta relationship. nih.gov Other long-range couplings, such as those between the C2-methyl protons and H4, or between the ethyl protons and H6, would likely be too small to be resolved in a standard 1D spectrum but might be observable in specialized experiments. organicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₂BrNO₂), the expected exact mass can be calculated. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks (M and M+2) of almost equal intensity, separated by approximately 2 Da.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). This technique provides valuable information about the molecule's structure and connectivity. While a definitive fragmentation pathway requires experimental data, a plausible scheme can be proposed based on the known fragmentation patterns of esters, anilines, and halogenated aromatic compounds.

Predicted Fragmentation Table:

m/z (mass/charge) Proposed Fragment Plausible Neutral Loss Fragmentation Process
257/259[C₁₀H₁₂BrNO₂]⁺˙-Molecular Ion (M⁺˙)
228/230[C₈H₇BrNO]⁺˙•OCH₂CH₃Loss of the ethoxy radical from the ester.
212/214[C₉H₁₀BrO]⁺•NH₂Loss of the amino radical (less common).
200/202[C₇H₅BrO]⁺˙CO + C₂H₄McLafferty rearrangement (loss of ethene) followed by loss of CO.
179[C₁₀H₁₂NO₂]⁺•BrLoss of the bromine radical.
149[C₈H₇NO]⁺˙Br• + COLoss of bromine followed by loss of carbon monoxide.
134[C₇H₈N]⁺Br• + •COOCH₂CH₃Loss of bromine and the entire ethyl carboxyl radical.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic frequencies for the functional groups present in this compound.

Key Predicted Vibrational Frequencies:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H (Amino)Asymmetric & Symmetric Stretch3400 - 3200MediumWeak
C-H (Aromatic)Stretch3100 - 3000Medium-WeakStrong
C-H (Aliphatic)Stretch3000 - 2850MediumMedium
C=O (Ester)Stretch~1720StrongMedium
C=C (Aromatic)Ring Stretch1600 - 1450Medium-StrongStrong
N-H (Amino)Scissoring~1620StrongWeak
C-O (Ester)Stretch1300 - 1100StrongMedium-Weak
C-N (Amino)Stretch1350 - 1250MediumMedium
C-BrStretch700 - 500StrongStrong

The precise positions of these bands are influenced by the electronic interplay of the substituents on the aromatic ring. For instance, the C=O stretching frequency of the ester may be slightly altered by the electronic nature of the substituted ring. Similarly, the N-H stretching frequencies can be affected by potential, albeit weak, intramolecular hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

No experimental FT-IR data for this compound could be found. This analysis would typically identify characteristic absorption bands corresponding to the vibrations of its functional groups, including the N-H stretches of the amine, the C=O stretch of the ester, C-N, C-Br, and various aromatic C-H and C=C vibrations.

Single-Crystal X-ray Diffraction Analysis

A crystallographic study of this compound has not been reported in the searched literature. Such an analysis is crucial for definitively determining the three-dimensional structure of the molecule.

Detailed Molecular Conformation and Geometry Determination

Without single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles that define the molecular conformation and geometry of this compound remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Details on the crystal packing and the nature of intermolecular forces such as hydrogen bonds (expected from the amino and ester groups), potential halogen bonding (from the bromine atom), and π-stacking interactions between aromatic rings are unknown in the absence of crystallographic data.

Polymorphism and Co-crystallization Studies

There is no information regarding the existence of different crystalline forms (polymorphs) or studies on the co-crystallization of this compound.

Computational and Theoretical Analysis of Ethyl 3 Amino 5 Bromo 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies on Ethyl 3-amino-5-bromo-2-methylbenzoate are not found in the public domain.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of this compound would provide insights into its orbital energies, charge distribution, and reactivity. Such studies often employ functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. For analogous compounds, such as 2-amino-5-bromobenzoic acid, DFT calculations have been used to analyze molecular conformation and vibrational spectra. researchgate.netslideshare.net However, without a specific study on the title compound, detailed electronic structure and reactivity predictions remain speculative.

Ab Initio Methods for High-Accuracy Property Prediction

Ab Initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate predictions of molecular properties. A comprehensive Ab Initio study of this compound would offer benchmark data on its geometry, energy, and other electronic properties. At present, such high-accuracy predictions for this specific molecule are not available in published research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An FMO analysis of this compound would identify the electron-donating (HOMO) and electron-accepting (LUMO) sites within the molecule. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. youtube.commaterialsciencejournal.org While the principles of FMO analysis are well-established, the specific HOMO-LUMO energies and their spatial distributions for this compound have not been reported. researchgate.netyoutube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP analysis would highlight the electrostatic potential around the amino group, the bromine atom, and the ester functional group, providing insights into its intermolecular interactions. researchgate.net However, a specific MEP map for this compound is not available in the surveyed literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a deeper understanding of the conformational flexibility and behavior of molecules over time.

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis):Computational methods are frequently used to predict spectroscopic data. For instance, NMR chemical shifts can be calculated and compared to experimental data to confirm molecular structures. Similarly, vibrational frequencies from IR spectroscopy and electronic transitions from UV-Vis spectroscopy can be modeled. These theoretical predictions are most valuable when they can be validated against experimentally obtained spectra.

Without specific studies on this compound, any attempt to populate these sections would require extrapolation from different molecules, which would not be scientifically rigorous and would violate the core requirement of focusing solely on the specified compound.

Derivatization Strategies and Analogue Synthesis Based on the Ethyl 3 Amino 5 Bromo 2 Methylbenzoate Scaffold

The chemical scaffold of ethyl 3-amino-5-bromo-2-methylbenzoate presents a versatile platform for the synthesis of a diverse array of analogues. The presence of multiple reactive sites—the amino group, the ester functionality, the bromine atom, and the methyl group—allows for a wide range of chemical modifications. These modifications are instrumental in exploring the structure-activity relationships of derivatives for various applications. This article details several key derivatization strategies for this compound.

Applications of Ethyl 3 Amino 5 Bromo 2 Methylbenzoate in Chemical Synthesis and Materials Science

Utilization as a Key Synthon for Complex Organic Molecules

The strategic placement of reactive sites on the aromatic ring of ethyl 3-amino-5-bromo-2-methylbenzoate makes it an important precursor for the construction of intricate molecular architectures.

While direct, documented syntheses of pyridines and benzothiazoles from this compound are not extensively reported in readily available literature, the reactivity of its functional groups suggests its potential as a precursor for such heterocyclic systems. The presence of an amino group ortho to a methyl group and meta to a bromine atom provides multiple reaction pathways for cyclization reactions.

For instance, the synthesis of pyridine (B92270) rings can often be achieved through condensation reactions of amino compounds with dicarbonyls or their equivalents. The amino group of this compound could potentially react with a suitable three-carbon electrophile to form a pyridine ring.

The synthesis of benzothiazoles typically involves the reaction of a 2-aminothiophenol (B119425) derivative with an aldehyde, carboxylic acid, or other electrophiles. While this compound is not a 2-aminothiophenol, its amino group could be modified, or the molecule could be incorporated into a larger structure that is then converted to a benzothiazole. The general versatility of aminobenzoates in forming heterocyclic compounds is well-established in organic synthesis. nih.gov

A related compound, methyl-2-amino-5-bromobenzoate, has been used as an intermediate in the synthesis of benzothiazine, a sulfur-containing heterocyclic compound. nih.gov This highlights the utility of bromo-amino-benzoate structures in the formation of complex heterocyclic systems.

This compound and its close analogs are valuable intermediates in multi-step synthetic sequences, particularly in the preparation of pharmaceutical and agrochemical compounds. The functional groups on the molecule can be sequentially modified to build up molecular complexity.

For example, a closely related compound, ethyl 2-amino-5-bromo-3-methylbenzoate, has been utilized as a key intermediate in the synthesis of ethyl 2-amino-5-cyano-3-methylbenzoate. This transformation is achieved through a cyanation reaction where the bromine atom is replaced by a cyano group using a copper cyanide reagent. The resulting product can be further elaborated into more complex molecules.

The general synthetic utility of aminobenzoate derivatives is well-documented. For instance, methyl 3-(2-amino-2-thioxoethyl) benzoate (B1203000) has been synthesized through a multi-step process involving chloromethylation, cyanidation, and a thio-reaction, demonstrating the stepwise functionalization possible with such molecules. researchgate.net Furthermore, compounds like 2-amino-5-bromobenzaldehyde, derived from 2-amino-5-bromobenzoic acid, serve as crucial intermediates in various organic syntheses. orgsyn.org

The following table summarizes a representative multi-step synthesis involving a related aminobenzoate ester:

StepReactantReagents and ConditionsProduct
12-amino-3-methylbenzoic acidN-bromosuccinimide, DMF2-amino-5-bromo-3-methylbenzoic acid
22-amino-5-bromo-3-methylbenzoic acidSOCl₂, Ethanol (B145695)Ethyl 2-amino-5-bromo-3-methylbenzoate
3Ethyl 2-amino-5-bromo-3-methylbenzoateCopper cyanide, heatEthyl 2-amino-5-cyano-3-methylbenzoate

This table illustrates a typical reaction sequence for a closely related compound, highlighting the role of such molecules as intermediates.

The structural motif of a substituted aminobenzoate is found within various natural products and their synthetic analogues. While there is no direct evidence of this compound being used in the total synthesis of a natural product, its potential as a precursor for partial scaffolds is significant. Many alkaloids and other biologically active natural products contain substituted aromatic rings that could be derived from this starting material. The combination of the amino, bromo, and ester functionalities allows for diverse coupling and cyclization strategies to construct the core structures of these complex molecules.

Role in Polymer Chemistry and Advanced Materials Research

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a precursor for functional materials.

The amino group of this compound can participate in polymerization reactions to form specialty polymers. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The presence of the bromine atom and the methyl and ethyl ester groups on the polymer backbone would impart specific properties to the resulting material, such as flame retardancy (due to bromine), altered solubility, and different thermal properties.

Furthermore, the bromine atom can be used as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of other functional groups. This would lead to the formation of copolymers with tailored properties.

The amino group can be a key component of a donor-pi-acceptor (D-π-A) chromophore, which is a common design for fluorescent molecules. The aminobenzoate moiety can act as the electron-donating part of the system. The bromine atom provides a handle for introducing other functionalities through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the resulting material. For instance, coupling with a suitable acceptor molecule could lead to a material with strong intramolecular charge transfer, which is often associated with fluorescence.

Application in Liquid Crystal Design

The molecular structure of this compound, featuring a rigid phenyl ring with strategically placed substituents, makes it a promising candidate for the synthesis of novel liquid crystalline materials. The presence of the amino group allows for the formation of Schiff bases or amides, which are common linkages in the design of calamitic (rod-like) and bent-core (banana-shaped) liquid crystals.

The synthesis of such liquid crystals often involves the reaction of an amino-functionalized core with various aldehydes or carboxylic acids to introduce mesogenic (liquid crystal-forming) properties. The bromine and methyl groups on the phenyl ring of this compound can influence the resulting material's properties, such as its mesophase behavior, thermal range, and optical characteristics. For instance, the halogen substituent can affect the mesomorphic behavior, with different halogens influencing the thermal stability of nematic and smectic phases. mdpi.com

Detailed Research Findings on Analogous Systems:

Research on aminobenzoic acid derivatives has shown their utility in creating bent-core liquid crystals. researchgate.net The general structure of these molecules consists of a central bent core, two rigid arms, and terminal chains. This compound could serve as a precursor to one of the rigid arms, where the amino group is derivatized to connect to a central core. The substitution pattern on the phenyl ring is crucial in determining the final shape and electronic properties of the molecule, which in turn dictates the type of liquid crystal phase formed.

Furthermore, the synthesis of calamitic liquid crystals often involves the use of substituted benzoic acids. nih.govnih.gov For example, divinylic mesogenic monomers have been synthesized by coupling 4-(4-pentenyloxy)benzoic acid with various substituted hydroquinones. nih.gov Similarly, this compound could be modified and incorporated into such structures. The amino group provides a reactive handle for elongation of the molecular structure, a key step in creating the anisotropy required for liquid crystalline behavior.

The following table outlines potential liquid crystal structures that could be synthesized from this compound:

Starting MaterialReaction TypePotential Liquid Crystal Type
This compoundSchiff base condensation with a substituted benzaldehydeCalamitic or Bent-core
This compoundAmide coupling with a substituted benzoic acidCalamitic or Bent-core

Ligand and Precursor in Catalysis

The amino and ester functionalities of this compound make it a potential candidate for use as a ligand in transition metal catalysis or as a precursor for more complex ligand systems. The nitrogen atom of the amino group and the oxygen atom of the ester carbonyl can act as coordination sites for metal ions.

Ligand in Catalysis:

Aminophenol-based ligands, which are structurally related to aminobenzoates, have been shown to form stable complexes with various transition metals, and these complexes can exhibit significant catalytic activity. derpharmachemica.com These ligands can be redox-active, which plays a pivotal role in many catalytic cycles. derpharmachemica.com While this compound is an aminobenzoate rather than an aminophenol, the underlying principle of using the amino group for coordination remains relevant.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for their success. rsc.org While simple amines are not typically the most effective ligands for these reactions, they can be precursors to more sophisticated ligand architectures. For example, the amino group of this compound could be functionalized to introduce phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, which are known to be excellent ligands for palladium.

Precursor in Catalysis:

As a precursor, this compound can be used to synthesize more complex molecules that act as catalysts or ligands. The bromine atom on the aromatic ring is particularly useful for this purpose, as it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger, more functionalized structures. youtube.com For instance, the bromo-substituted ring could be coupled with another aromatic group bearing a coordinating functionality, leading to a bidentate or polydentate ligand.

Detailed Research Findings on Analogous Systems:

Studies on aminophenol-based ligands have demonstrated their utility in a range of catalytic transformations, including small molecule activation and carbon dioxide reduction. derpharmachemica.com Metal complexes of these ligands are often redox-active, which is a key feature in many catalytic cycles.

In the realm of palladium catalysis, the development of ligands that can enhance the efficiency and selectivity of C-H functionalization reactions is an active area of research. nih.gov While mono-N-protected amino acids have been used as ligands in this context, the derivatization of aminobenzoates like this compound could lead to novel ligand scaffolds with unique electronic and steric properties. The combination of the amino group for metal coordination and the bromo substituent for further functionalization makes this compound a versatile starting material for ligand synthesis.

The following table summarizes the potential catalytic applications of this compound:

ApplicationRole of CompoundPotential Catalytic Reaction
Ligand SynthesisPrecursorPalladium-catalyzed cross-coupling
Metal Complex FormationLigandOxidation, Reduction

Future Research Trajectories for Ethyl 3 Amino 5 Bromo 2 Methylbenzoate Chemistry

Development of Highly Sustainable and Economical Synthetic Methods

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a compound like Ethyl 3-amino-5-bromo-2-methylbenzoate, the development of sustainable and economical synthetic routes is a primary research objective. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on the following areas:

Catalytic C-H Activation: A significant advancement would be the direct synthesis of this compound from simpler precursors via C-H activation. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Research in this area would involve the design of novel transition metal catalysts capable of selectively functionalizing the aromatic ring.

Flow Chemistry: The use of continuous flow reactors offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Future research could explore the development of a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined operation.

Bio-catalysis: The use of enzymes in organic synthesis is a rapidly growing field. Future investigations could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, such as the selective bromination or amination of a suitable precursor.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic C-H ActivationAtom economy, reduced waste, shorter synthesisCatalyst design, reaction optimization
Flow ChemistryImproved safety, scalability, process controlReactor design, multi-step integration
Bio-catalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering

Unveiling Novel Reactivity Patterns and Unexpected Transformations

The reactivity of this compound is governed by the interplay of its functional groups. While some transformations can be predicted based on established organic chemistry principles, there is considerable scope for discovering novel reactivity patterns. Future research in this domain could explore:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A systematic investigation of these reactions with a diverse range of coupling partners could lead to the synthesis of novel derivatives with interesting electronic and steric properties.

Directed Ortho-Metalation: The amino and ester groups can potentially direct metalation to the adjacent C4 and C6 positions of the aromatic ring. Exploring directed ortho-metalation (DoM) chemistry could provide access to a new family of tetra-substituted benzene (B151609) derivatives that would be difficult to synthesize by other means.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the behavior of this compound under photoredox conditions could unveil unexpected transformations and provide access to novel molecular scaffolds.

Expansion into Underexplored Areas of Materials Science

The structural motifs present in this compound suggest its potential as a building block for advanced materials. Future research could focus on leveraging its unique properties to create novel materials with tailored functionalities:

Organic Light-Emitting Diodes (OLEDs): The amino-substituted aromatic core could be elaborated into larger conjugated systems with potential applications as emissive materials in OLEDs. Research in this area would involve the synthesis of derivatives with extended π-systems and the characterization of their photophysical properties.

Conducting Polymers: The amino group provides a site for oxidative polymerization. The synthesis of polymers derived from this compound could lead to new conducting materials with potential applications in organic electronics. The presence of the bromo-substituent could also be used to further functionalize the polymer after polymerization.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality (after hydrolysis of the ester) can act as a linker for the construction of MOFs. The synthesis of MOFs incorporating this functionalized linker could lead to materials with interesting porous structures and potential applications in gas storage, separation, and catalysis.

Application AreaKey Molecular FeatureResearch Direction
Organic Light-Emitting DiodesAmino-substituted aromatic coreSynthesis of extended π-systems, photophysical characterization
Conducting PolymersAmino group for polymerizationOxidative polymerization, post-polymerization functionalization
Metal-Organic FrameworksCarboxylic acid linker (post-hydrolysis)MOF synthesis, characterization of porous properties

Computational Design and Prediction of New Derivatives with Desired Chemical Properties

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules. For this compound, computational methods can be employed to guide future research efforts:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This information can be used to rationalize experimental observations and to guide the design of new molecules with specific properties.

Virtual Screening: Computational screening of virtual libraries of derivatives of this compound could be used to identify candidates with promising properties for specific applications, such as in materials science or as intermediates in the synthesis of complex target molecules.

Machine Learning: Machine learning algorithms can be trained on existing experimental data to predict the properties and reactivity of new derivatives. This approach could accelerate the discovery of new molecules with desired functionalities.

Q & A

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 5:5) to separate by polarity.
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to induce crystallization, improving purity to >98% .
  • HPLC : For analytical-grade purity, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Basic: How should spectroscopic characterization (NMR, IR, MS) be conducted for this compound?

Q. Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃. The amino proton (NH₂) appears as a broad singlet (~δ 5.5–6.0 ppm), while the methyl group (CH₃) resonates at δ 2.3–2.5 ppm. The bromine substituent deshields adjacent protons .
  • IR : Confirm the ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z ≈ 287 (C₁₁H₁₃BrNO₂⁺) .

Advanced: What reaction mechanisms govern the bromine atom’s reactivity in cross-coupling reactions?

Methodological Answer :
The bromine at position 5 participates in Suzuki-Miyaura coupling via a Pd(0)/Pd(II) catalytic cycle. Key steps:

Oxidative Addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.

Transmetallation : A boronic acid transfers its aryl group to Pd(II).

Reductive Elimination : The biaryl product is released, regenerating Pd(0) .
Experimental Design : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O as solvent at 80–100°C. Monitor by GC-MS .

Advanced: How does this compound compare structurally and reactively to its fluoro or chloro analogs?

Q. Methodological Answer :

  • Electron-Withdrawing Effects : Bromine (σₚ = 0.23) is less electron-withdrawing than Cl (σₑ = 0.47) but more than F (σₑ = 0.06), affecting electrophilic substitution rates .
  • Reactivity : Bromine’s larger atomic radius facilitates nucleophilic displacement compared to Cl or F. For example, in SNAr reactions, Br-substituted derivatives react faster with amines .
  • Comparative Study : Synthesize analogs (e.g., Ethyl 3-amino-5-fluoro-2-methylbenzoate) and compare coupling efficiencies under identical Suzuki conditions .

Advanced: How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Methodological Answer :
Contradictions may arise from differing impurity profiles or solvent systems.

Multi-Method Validation :

  • TGA/DSC : Assess thermal stability (decomposition onset ~200°C).
  • HPLC-UV : Monitor degradation products after exposure to H₂O₂ or O₃ .

Controlled Experiments : Repeat stability tests in anhydrous DMF vs. aqueous ethanol to isolate solvent effects .

Application: What role does this compound play in drug discovery, particularly in kinase inhibition studies?

Methodological Answer :
The amino and bromo groups enable hydrogen bonding and hydrophobic interactions with kinase ATP-binding pockets.

  • In Vitro Assays : Use purified kinase (e.g., EGFR) and measure IC₅₀ via fluorescence polarization.
  • SAR Studies : Modify the ester group (e.g., replace ethyl with methyl) to assess potency changes .

Analytical Challenge: What crystallographic software (e.g., SHELX, WinGX) is suitable for resolving its crystal structure?

Q. Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Software Pipeline :
    • SHELXD : Solve phase problem via dual-space methods.
    • SHELXL : Refine structure with anisotropic displacement parameters.
    • WinGX/ORTEP : Visualize and analyze molecular geometry (bond angles, torsion) .
  • Validation : Check R-factor (<5%) and residual electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.